1-Acetylanthracene-9,10-dione

Description

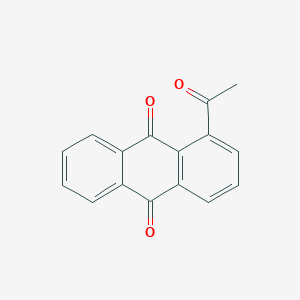

Structure

2D Structure

3D Structure

Properties

CAS No. |

53336-60-0 |

|---|---|

Molecular Formula |

C16H10O3 |

Molecular Weight |

250.25 g/mol |

IUPAC Name |

1-acetylanthracene-9,10-dione |

InChI |

InChI=1S/C16H10O3/c1-9(17)10-7-4-8-13-14(10)16(19)12-6-3-2-5-11(12)15(13)18/h2-8H,1H3 |

InChI Key |

VONYRERAAKXLRY-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC=CC2=C1C(=O)C3=CC=CC=C3C2=O |

Origin of Product |

United States |

Synthetic Strategies and Methodological Advancements for 1 Acetylanthracene 9,10 Dione

Total Synthesis Approaches to 1-Acetylanthracene-9,10-dione

Total synthesis provides a direct route to the this compound skeleton by assembling it from non-anthraquinoid precursors. The primary methods employed are the Friedel-Crafts reaction and the Diels-Alder cycloaddition, each with distinct advantages and challenges regarding precursor availability and control of substitution patterns.

Key Precursor Utilization and Reaction Cascades

The classical approach to the anthraquinone (B42736) framework is the Friedel-Crafts acylation . This typically involves the reaction of phthalic anhydride (B1165640) with a substituted benzene (B151609) in the presence of a Lewis acid catalyst like aluminum trichloride, followed by a cyclization step. royalsocietypublishing.orgsci-hub.se For the synthesis of this compound, this would theoretically involve a precursor like 2-acetyltoluene. However, the initial acylation of the benzene ring can lead to a mixture of regioisomers, complicating the synthesis of a single, pure product.

A more modern and versatile strategy is the Diels-Alder [4+2] cycloaddition . royalsocietypublishing.org This reaction constructs the central ring of the anthraquinone system by reacting a dienophile, typically a 1,4-naphthoquinone (B94277) derivative, with a substituted 1,3-butadiene (B125203) (diene). google.comrsc.org The resulting tetrahydroanthraquinone (B8792033) adduct is then aromatized via oxidation to yield the final anthraquinone product. google.com For the target molecule, a plausible pathway would involve the reaction of 1,4-naphthoquinone with a diene carrying a masked or protected acetyl group at the 1-position.

More advanced cascades have also been developed. One such method is a one-pot, dual-acylation process that combines a palladium-catalyzed intermolecular direct acylation with an intramolecular Friedel-Crafts acylation to build the functionalized anthraquinone core. thieme.dethieme-connect.com

Regioselective Functionalization Methodologies

Achieving the precise placement of the acetyl group at the C1 position is a significant synthetic challenge. In Friedel-Crafts reactions involving substituted benzenes, the regiochemical outcome is dictated by the directing effects of the substituents already present on the aromatic ring, which can often lead to mixtures. royalsocietypublishing.org

The Diels-Alder reaction offers a more robust solution for controlling regioselectivity. The substitution patterns on both the diene and the dienophile (the 1,4-naphthoquinone) can be tailored to direct the cycloaddition to the desired regioisomeric product. royalsocietypublishing.org Research has shown that the regiochemistry of the cycloaddition can be effectively controlled by substituents on the dienophile. For example, a benzoyl group at the C2 position of a naphthoquinone dienophile has been shown to direct the regioselective formation of specific hydroanthraquinone isomers. royalsocietypublishing.org Similarly, density functional theory calculations have been used to understand and predict the regiochemical outcomes of Diels-Alder reactions involving highly substituted juglone (B1673114) (5-hydroxy-1,4-naphthoquinone) dienophiles, where factors like intramolecular hydrogen bonding and the electronic nature of substituents play a key role. nih.gov This level of predictability is crucial for the targeted synthesis of 1-substituted anthraquinones.

Catalytic Transformations in the Synthesis of this compound

Catalysis is central to the efficient synthesis of the anthraquinone scaffold. Different catalytic systems are employed depending on the chosen synthetic route.

| Catalyst Type | Reaction Type | Precursors | Function/Notes |

| Lewis Acids (e.g., AlCl₃) | Friedel-Crafts Acylation | Phthalic anhydride, substituted benzenes | Promotes the formation of the acylium ion and facilitates the electrophilic aromatic substitution and subsequent ring-closing dehydration. royalsocietypublishing.orgsci-hub.se |

| Brønsted/Lewis Acids | Diels-Alder / Dehydrogenation | 1,4-Naphthoquinone, 1,3-Butadienes | Can catalyze both the initial [4+2] cycloaddition and the subsequent oxidative dehydrogenation of the tetrahydroanthraquinone intermediate in one-pot procedures. google.com |

| Palladium Catalysts (e.g., Pd(OAc)₂) | Acylation / Cyclization | o-iodobenzoates, benzaldehydes | Enables a one-pot relay process involving intermolecular direct acylation followed by intramolecular Friedel-Crafts cyclization, avoiding the use of stoichiometric and often harsh traditional reagents. thieme-connect.combeilstein-journals.orgnih.gov |

| Indium Catalysts (e.g., InCl₃) | Cyclocondensation | Aldehydes, β-naphthol, 1,3-dicarbonyls | Catalyzes multi-component reactions to form complex fused systems, including diazabenzo[a]anthracene-diones, under solvent-free conditions. nih.gov |

These catalytic methods represent a shift towards more efficient and atom-economical syntheses, often allowing for one-pot procedures that reduce waste and simplify purification. thieme.de

Stereochemical Considerations in Anthraquinone Scaffold Construction

While the final this compound molecule is planar and achiral, the synthetic pathway to construct its scaffold often proceeds through non-aromatic intermediates with defined stereochemistry. This is particularly relevant in the Diels-Alder approach, which generates a hydroanthraquinone or tetrahydroanthraquinone intermediate. royalsocietypublishing.org

These cyclic adducts can possess multiple stereogenic centers, and the stereochemical outcome of the cycloaddition (i.e., the relative configuration of these centers) is a critical aspect of the synthesis. The approach of the diene to the dienophile determines the endo/exo selectivity, and the facial selectivity is governed by the substituents on both components. Although the stereocenters are ultimately removed during the final aromatization step (oxidation), controlling the stereochemistry of the intermediate can be crucial for influencing the reactivity and stability of subsequent steps and for avoiding the formation of undesired diastereomers that may be difficult to separate.

Semi-Synthetic and Derivatization Routes from Anthraquinone Precursors

An alternative to total synthesis is the derivatization of the pre-formed anthracene-9,10-dione core. This approach leverages the availability of the parent compound to introduce the desired acetyl group.

Acetylation Reactions at Position 1 of Anthracene-9,10-dione

Direct electrophilic acylation of the unsubstituted anthracene-9,10-dione ring is notoriously difficult. The two electron-withdrawing carbonyl groups deactivate the aromatic rings towards traditional electrophilic aromatic substitution reactions like Friedel-Crafts acylation. colab.ws Consequently, forcing conditions are required, which often lead to low yields and lack of regioselectivity.

To overcome this challenge, several indirect strategies have been developed:

Acetylation of Activated Precursors : The introduction of an acetyl group is more feasible on an anthraquinone ring that has been "activated" by an electron-donating group, such as an amino (-NH₂) or hydroxyl (-OH) group. colab.ws For example, studies have shown that 1-aminoanthraquinone (B167232) can be N-acylated under specific conditions using a system of a strong carboxylic acid and ammonium (B1175870) thiocyanate. researchgate.net While this is N-acylation, it demonstrates the principle of using activating groups. A synthetic sequence could involve introducing an activating group at the 1-position, performing a C-acetylation at an adjacent position, and then removing or modifying the activating group.

Photochemical Rearrangement : A more elegant approach involves the photochemical migration of an acyl group. Research on the photochromism of quinoid compounds has detailed the synthesis of 1-acyloxyanthraquinones (e.g., 1-acetoxyanthraquinone). nsc.ruresearchgate.net Upon exposure to light, these compounds can undergo a reversible photoisomerization where the acyl group migrates from the oxygen atom to the C1 carbon of the ring, forming a transient ana-quinone intermediate which then rearranges to the thermodynamically stable 1-acylanthracene-9,10-dione. researchgate.net This method offers a regioselective route to 1-acylated products from readily prepared 1-hydroxyanthraquinone (B86950) precursors.

These semi-synthetic routes highlight the necessity of strategic functional group manipulation to achieve the desired 1-acetyl substitution pattern on the deactivated anthraquinone core.

Advanced Functionalization Techniques for the Anthracene (B1667546) Core

The functionalization of the anthracene core to produce acetylated anthraquinones traditionally relies on multi-step sequences, often beginning with the Friedel-Crafts acetylation of anthracene followed by oxidation. rsc.org However, these classic methods can be limited by issues of selectivity and harsh reaction conditions. Modern synthetic chemistry seeks to overcome these challenges through more advanced and efficient catalytic protocols.

A significant advancement in the synthesis of the broader class of anthraquinones involves palladium-catalyzed dual acylation protocols. One such method allows for a one-pot relay process where an intermolecular direct acylation is followed by an intramolecular Friedel-Crafts acylation. thieme.de This approach is notable for its efficiency, reduction of waste, and improved yields compared to stepwise methods. thieme.de Crucially, it employs readily accessible aldehydes for the acylation step, avoiding the use of toxic carbon monoxide gas. thieme.de

Another advanced strategy involves the use of supported catalysts, which facilitate easier separation and recycling, enhancing the sustainability of the process. For instance, silica (B1680970) gel-supported zinc bromide has been effectively used as a catalyst for synthesizing anthracene derivatives under mild conditions. frontiersin.org While not specifically detailed for this compound, these transition metal-catalyzed reactions represent a key direction for the advanced functionalization of the anthracene scaffold. frontiersin.orgcolab.ws The development of methodologies to introduce functional groups is fundamental for the targeted synthesis of new anthraquinone derivatives with desired properties. colab.ws

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry, which aim to design chemical processes that reduce or eliminate hazardous substances, are increasingly influencing the synthesis of complex organic molecules. diva-portal.orgrepec.orgsemanticscholar.org For a molecule like this compound, this involves developing pathways that are more energy-efficient, utilize safer solvents, employ recyclable catalysts, and maximize the incorporation of reactant atoms into the final product.

Solvent-Free Reactions and Sustainable Catalysis

A cornerstone of green chemistry is the use of sustainable and recyclable catalysts to replace stoichiometric reagents, which often generate significant waste. researchgate.net Catalysis is pivotal in developing environmentally benign syntheses by lowering the energy requirements for reactions and improving efficiency. researchgate.net

In the context of anthraquinone synthesis, a significant green innovation is the use of electrosynthesis. Researchers have demonstrated the electrochemical oxidation of an anthracene derivative to a redox-active anthraquinone in a flow cell. rsc.org This method operates at room temperature and avoids the need for hazardous chemical oxidants or expensive noble metal catalysts, representing a scalable, safe, and green synthetic route. rsc.org

Furthermore, the development of heterogeneous catalysts is a key area of sustainable chemistry. diva-portal.org For example, transition metal complexes immobilized on solid supports, such as the previously mentioned ZnBr₂/SiO₂, offer the advantage of easy recovery and reuse, minimizing waste and catalyst loss. frontiersin.org While solvent-free reactions for the direct synthesis of this compound are not widely documented, the move towards solid-supported catalysts and electrochemical methods reduces the reliance on traditional, often hazardous, organic solvents. frontiersin.orgrsc.orgkeaipublishing.com

Atom Economy and Process Intensification

Atom economy is a core metric in green chemistry that evaluates the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. epfl.ch Processes with high atom economy are inherently less wasteful.

A plausible, though not necessarily green, two-step synthesis of this compound might involve the Friedel-Crafts acetylation of anthracene to yield 1-acetylanthracene, followed by oxidation. The atom economy for such a process can be calculated to highlight areas for improvement.

Table 1: Theoretical Atom Economy for a Two-Step Synthesis of this compound This table presents a theoretical calculation for a representative classical synthesis route.

| Reaction Step | Balanced Chemical Equation | Formula Weights (g/mol) | Atom Economy (%) |

|---|---|---|---|

| Step 1: Friedel-Crafts Acetylation | C₁₄H₁₀ + CH₃COCl ⟶ C₁₆H₁₂O + HCl | Reactants: 178.23 + 78.50 = 256.73 Product: 220.26 | 85.8% |

| Step 2: Oxidation | C₁₆H₁₂O + 2 CrO₃ + 6 CH₃COOH ⟶ C₁₆H₁₀O₃ + Cr₂(CH₃COO)₄ + 4 H₂O | Reactants: 220.26 + 2(99.99) + 6(60.05) = 780.54 Product: 250.25 | 32.1% |

Process intensification (PI) aims to develop manufacturing processes that are significantly more efficient, compact, and sustainable. gspchem.comvapourtec.com This is often achieved by combining reaction and separation steps or by using novel reactor technologies like microreactors. gspchem.commdpi.com For the synthesis of this compound, PI could be applied to the oxidation step, which is often exothermic. Using a microreactor would offer superior heat transfer, allowing for safer operation at potentially higher temperatures and concentrations, which could increase reaction rates and throughput. repec.orggspchem.com

Flow Chemistry Applications in the Synthesis of this compound

Flow chemistry, where reactions are performed in continuous streams within tubes or microreactors, offers numerous advantages over traditional batch processing, including enhanced safety, precise process control, and scalability. europa.euresearchgate.net These benefits are particularly relevant for the synthesis of fine chemicals and functional materials like anthraquinone derivatives.

While a specific flow synthesis for this compound is not prominently reported, related applications highlight the potential of this technology. As mentioned, the in-situ electrosynthesis of anthraquinone electrolytes has been successfully demonstrated in a flow cell, offering a green and continuous production method. rsc.org

In another significant example, researchers have developed a continuous-flow process for the selective hydrogenation of quinizarins (1,4-dihydroxy-anthraquinones) to their highly reactive leuco-quinizarin intermediates, which are then used for direct derivatization. acs.org This work showcases the power of integrated flow systems to handle sensitive intermediates and perform multi-step syntheses efficiently. acs.org Such flow-based approaches for hydrogenation, oxidation, and derivatization could be readily adapted for the synthesis of this compound, paving the way for safer, more efficient, and automated production.

Derivatization and Structural Modification of 1 Acetylanthracene 9,10 Dione

Modification of the Acetyl Moiety

The acetyl group at the 1-position offers a reactive handle for a variety of chemical transformations. These modifications can introduce new functional groups, extend the carbon skeleton, or be used to construct new ring systems fused to the anthraquinone (B42736) core.

While direct heteroatom substitution on the acetyl group of 1-acetylanthracene-9,10-dione is not extensively documented, analogous reactions on acetyl-aromatic compounds suggest viable pathways. For instance, the Willgerodt-Kindler reaction could be employed to convert the acetyl group into a thioamide, thereby introducing both nitrogen and sulfur. This reaction typically involves heating the ketone with sulfur and a secondary amine, such as morpholine.

Another potential route involves alpha-halogenation of the acetyl group, followed by nucleophilic substitution. This would allow for the introduction of various heteroatoms like oxygen, nitrogen, or sulfur, leading to the formation of alpha-hetero-substituted ketone derivatives.

The acetyl group serves as a versatile starting point for carbon-carbon bond formation and subsequent cyclization reactions. A prominent example is the Claisen-Schmidt condensation, an aldol (B89426) condensation between a ketone and an aromatic aldehyde. Research has shown that 1-acetylanthraquinone can react with various substituted benzaldehydes in the presence of a base to yield anthraquinone-chalcone hybrids. researchgate.netscite.ai These chalcones, which are α,β-unsaturated ketones, are valuable intermediates for the synthesis of heterocyclic compounds like pyrazolines and flavonoids.

In a related strategy, the acetyl group can participate in intramolecular cyclizations. For example, a base-catalyzed reaction cascade has been demonstrated where an ester dienolate attacks an acetyl carbonyl on a related naphthoquinone system. This type of reaction, involving the formation of a new ring by attacking the acetyl carbonyl, highlights a pathway to synthesize highly substituted and complex anthraquinone derivatives.

Table 1: Examples of Acetyl Moiety Extension Reactions

| Reactant | Reagent(s) | Product Type | Ref. |

|---|---|---|---|

| 1-Acetylanthraquinone | Substituted Benzaldehyde, NaOH | Anthraquinone-chalcone hybrid | researchgate.netscite.ai |

Functionalization of the Anthracene-9,10-dione Core

The aromatic rings of the anthracene-9,10-dione nucleus are susceptible to electrophilic substitution, although the existing quinone and acetyl groups are deactivating. The position of substitution is directed by these groups, generally favoring the ring not containing the acetyl group.

Halogenation of the anthraquinone core provides key intermediates for further derivatization, particularly through metal-catalyzed cross-coupling reactions. The bromination of anthracene (B1667546) and its derivatives often occurs at the 9 and 10 positions. nih.govresearchgate.netresearchgate.net However, in the 9,10-dione, these positions are oxidized. Therefore, substitution occurs on the outer benzene (B151609) rings. The reaction of N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can be used to introduce bromine or chlorine atoms onto the aromatic core. nih.govresearchgate.netresearchgate.net

Once halogenated, these derivatives become excellent substrates for reactions like the Suzuki-Miyaura cross-coupling. This palladium-catalyzed reaction couples the halo-anthraquinone with an organoboron compound, such as an aryl boronic acid, to form a new carbon-carbon bond. This method has been successfully used to synthesize 9,10-diarylanthracenes from 9,10-dibromoanthracene (B139309) and is a powerful tool for creating more complex, substituted anthraquinone structures. researchgate.netepa.gov

Table 2: Halogenation and Cross-Coupling Reactions

| Starting Material | Reagent(s) | Reaction Type | Product | Ref. |

|---|---|---|---|---|

| Dibenz[a,c]anthracene | NBS, CCl₄ | Bromination | 9- and 10-Bromodibenz[a,c]anthracene | nih.gov |

Nitration of the anthraquinone core is a fundamental step toward the synthesis of amino-substituted derivatives. The reaction typically involves treating the substrate with a mixture of nitric acid and sulfuric acid. For anthracene, direct nitration can yield 9-nitroanthracene. orgsyn.org For anthracene-9,10-dione, nitration occurs on the aromatic rings, and the resulting nitroanthraquinones can be subsequently reduced to the corresponding aminoanthraquinones.

The reduction of the nitro group is commonly achieved using reagents such as sodium dithionite, tin(II) chloride, or through catalytic hydrogenation. The resulting aminoanthraquinone derivatives are an important class of compounds, serving as precursors for dyes and biologically active molecules. researchgate.netnih.govgoogle.com The amino group itself can be further modified, for instance, by acylation to form amides, expanding the range of accessible derivatives. nih.gov

The introduction of hydroxyl groups onto the anthracene-9,10-dione skeleton can be achieved through several methods. One documented approach is the photochemical hydroxylation of anthracene-9,10-dione in concentrated sulfuric acid, which can yield hydroxyanthracene-9,10-dione derivatives.

Once hydroxylated, the resulting compounds can be readily converted to their alkoxy (e.g., methoxy) or aryloxy counterparts via Williamson ether synthesis, reacting the hydroxylated anthraquinone with an alkyl or aryl halide in the presence of a base. Furthermore, methylation and acylation of hydroxyanthraquinones have been reported as effective methods to produce alkoxy and acyloxy derivatives, respectively. researchgate.net These modifications can significantly alter the solubility and electronic properties of the parent compound.

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1-Acetylanthraquinone |

| 2-Acetyl-1,4-naphthoquinone |

| 9,10-Dibromoanthracene |

| 9,10-Diarylanthracene |

| 9-Nitroanthracene |

| Aminoanthraquinone |

| Dibenz[a,c]anthracene |

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The substitution patterns on the aromatic rings of this compound are dictated by the powerful directing effects of its existing functional groups.

Electrophilic Aromatic Substitution (EAS): The anthraquinone core is inherently electron-deficient and thus highly resistant to electrophilic aromatic substitution. The two quinone carbonyl groups and the acetyl group at the C1 position all act as strong electron-withdrawing groups (EWGs). These groups deactivate the aromatic system by pulling electron density away from the rings, making an attack by an electrophile (E+) energetically unfavorable. masterorganicchemistry.comlibretexts.org

Should a reaction be forced under harsh conditions (e.g., high temperatures and strong Lewis acid catalysis), the directing effects of the substituents would determine the regiochemical outcome. The acetyl group is a meta-director, while the quinone carbonyls also exert a deactivating, meta-directing influence on their respective rings. For this compound, this leads to a complex substitution pattern.

Ring A (substituted with acetyl): The acetyl group at C1 would direct incoming electrophiles primarily to the C3 position (meta). However, this position is sterically hindered.

The practical utility of EAS on this scaffold is limited due to the low reactivity and potential for multiple products.

| Substituent Group | Position | Electronic Effect | Directing Influence | Predicted Major Substitution Position(s) | Reactivity |

|---|---|---|---|---|---|

| -C(O)CH₃ | C1 | Electron-Withdrawing (Deactivating) | Meta-directing | C3 | Strongly Reduced |

| -C=O (Quinone) | C9 | Electron-Withdrawing (Deactivating) | Meta-directing (relative to Ring C) | C5, C7 | Strongly Reduced |

| -C=O (Quinone) | C10 | Electron-Withdrawing (Deactivating) | Meta-directing (relative to Ring A) | C2, C4 | Strongly Reduced |

Nucleophilic Aromatic Substitution (NAS): Conversely, the electron-deficient nature of the this compound ring system makes it an excellent candidate for nucleophilic aromatic substitution (SNAr), provided a suitable leaving group (such as a halogen) is present on the ring. masterorganicchemistry.comnih.gov The strong EWGs stabilize the negative charge of the Meisenheimer complex, which is the key intermediate in the SNAr mechanism. masterorganicchemistry.com

For instance, a derivative such as 4-chloro-1-acetylanthracene-9,10-dione would be highly susceptible to substitution at the C4 position by various nucleophiles (e.g., amines, alkoxides, thiolates). The reaction is facilitated by the stabilization of the intermediate by the adjacent C9 carbonyl and the acetyl group at C1. Studies on other anthraquinone systems have demonstrated successful amination via nucleophilic substitution reactions, highlighting the viability of this approach for functionalization. mdpi.com

Quinone Ring Modifications and Redox System Engineering

Modifications targeting the central quinone ring are crucial for engineering the redox properties of the molecule and for creating more complex, three-dimensional structures.

Formation of Spiro- and Annulated Systems

The anthraquinone framework can be elaborated to form spirocyclic and annulated (fused-ring) systems through various synthetic strategies.

Annulated Systems: The construction of additional rings fused to the anthraquinone core often involves cycloaddition reactions or intramolecular cyclizations. One common method is the Diels-Alder reaction, where a substituted diene reacts with one of the quinone's double bonds (acting as a dienophile) to form a new six-membered ring. nih.gov Subsequent aromatization can lead to extended polycyclic aromatic systems. Another powerful technique is anionic annulation, which can be used to build rings regiospecifically onto the aromatic scaffold before the final quinone structure is formed. acs.orgacs.org The annulation of substituted anthracene-9,10-diones has been shown to produce compounds with significant biological activity. nih.gov

Spiro Systems: Spirocycles, which contain two rings connected by a single common atom, can be formed at the C9 or C10 positions. The synthesis of these structures often involves the reaction of a precursor that can form a spiro-fused ring system. For example, viridicatumtoxin (B611690) A, a natural product, features an integral spirocycle on an anthraquinoid structure. nih.gov The synthesis of such complex molecules demonstrates that the anthraquinone core can be manipulated to create sterically demanding and architecturally unique spiro-fused derivatives. nih.govnih.gov

Tuning of Redox Potentials through Substituent Effects

The redox potential of the anthraquinone system, which involves the reversible two-electron, two-proton reduction to the hydroquinone (B1673460) form, can be precisely tuned by introducing substituents onto the aromatic rings. This is a key aspect of redox system engineering, particularly for applications in materials science and electrochemistry.

The effect of a substituent is directly related to its electronic nature:

Electron-Withdrawing Groups (EWGs): Substituents like cyano (-CN), nitro (-NO₂), and to a lesser extent, acetyl (-COCH₃), pull electron density from the rings. This stabilizes the reduced (anionic) forms of the quinone, making the reduction process more favorable. Consequently, EWGs increase the redox potential (make it more positive). sdu.dkresearchgate.net

Electron-Donating Groups (EDGs): Substituents like amino (-NH₂) and hydroxyl (-OH) push electron density into the rings. This destabilizes the reduced forms, making the reduction less favorable. As a result, EDGs decrease the redox potential (make it more negative). acs.orgnih.gov

The acetyl group in this compound acts as a moderate EWG, thus its redox potential is expected to be slightly higher than that of unsubstituted anthraquinone. Further derivatization allows for fine-tuning of this property across a wide range. Computational studies using density functional theory (DFT) have been instrumental in predicting the redox potentials of various substituted anthraquinones, providing a roadmap for designing molecules with specific electrochemical properties. researchgate.netacs.org

| Compound | Substituent | Substituent Type | Effect on Redox Potential | Reference Potential Shift (Qualitative) |

|---|---|---|---|---|

| Anthraquinone | -H | Neutral | Baseline | 0 |

| This compound | 1-COCH₃ | Electron-Withdrawing | Increases potential (more positive) | + |

| 1-Aminoanthracene-9,10-dione | 1-NH₂ | Electron-Donating | Decreases potential (more negative) | -- |

| 1-Hydroxyanthracene-9,10-dione | 1-OH | Electron-Donating | Decreases potential (more negative) | - |

| 1-Cyanoanthracene-9,10-dione | 1-CN | Strongly Electron-Withdrawing | Strongly increases potential (more positive) | ++ |

| 1-Chloroanthracene-9,10-dione | 1-Cl | Inductively Withdrawing | Increases potential (more positive) | + |

Structure-Reactivity Relationships in this compound Derivatives

For example, the introduction of polar substituents can significantly influence the molecule's solubility and its interactions with other reagents. rsc.org The polarity of substituents on the anthraquinone ring has been shown to be closely related to the antibacterial activities of these compounds, which is a direct consequence of altered intermolecular interactions. nih.gov

The position of a substituent is as crucial as its identity. A group at the C2 position, for instance, will have a different electronic influence on the quinone carbonyls than the same group at the C1 (alpha) position due to differences in proximity and resonance effects. Studies on various substituted anthraquinones show that positional isomerism can have a pronounced effect on their properties. nih.gov

Furthermore, the creation of annulated derivatives can dramatically alter reactivity. Fusing a new heterocyclic ring to the anthraquinone core, for example, not only changes the shape and size of the molecule but also introduces new reactive sites and modifies the electronic landscape of the entire system. Annulated aza-anthraquinones have been found to be more potent antiproliferative agents than their non-annulated anthraquinone counterparts, demonstrating a clear structure-reactivity relationship where the extended, more rigid system exhibits enhanced biological interactions. nih.gov In essence, the this compound scaffold serves as a platform where systematic structural changes can lead to predictable and controllable modulation of chemical reactivity.

Advanced Spectroscopic and Analytical Characterization Methodologies of 1 Acetylanthracene 9,10 Dione

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Elucidating Complex Structures

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of 1-Acetylanthracene-9,10-dione in solution. While one-dimensional (1D) NMR provides initial information, a full and unambiguous assignment of proton (¹H) and carbon (¹³C) signals, especially for the aromatic regions, requires more sophisticated two-dimensional (2D) techniques.

To unravel the complex spin systems within the aromatic framework of this compound, a suite of 2D NMR experiments is employed.

Correlation Spectroscopy (COSY): This homonuclear correlation experiment is crucial for identifying proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would reveal the connectivity of adjacent protons on the aromatic rings, allowing for the delineation of the individual spin systems.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. The HSQC spectrum provides a direct link between the proton signals and the carbons they are attached to, significantly simplifying the assignment of the ¹³C spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly powerful for identifying quaternary carbons, such as the carbonyl carbons (C9 and C10) and the carbons at the ring junctions. Correlations from the acetyl protons to the carbonyl carbon of the acetyl group and the C1 carbon of the anthracene (B1667546) core would definitively place the acetyl substituent.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts, based on related anthracene derivatives, is presented below. umich.educhemicalbook.comresearchgate.net

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| Acetyl-CH₃ | ~2.5 | ~30 | C=O (acetyl), C1 |

| Acetyl-C=O | - | ~200 | Acetyl-CH₃ |

| Aromatic-H | 7.5 - 8.5 | 125 - 140 | Adjacent C, Quaternary C |

| C9, C10 (C=O) | - | ~180 | Aromatic-H (peri positions) |

While solution-state NMR provides data on the molecule's structure in a solvated state, solid-state NMR (ssNMR) offers insights into its structure in the solid phase. This is particularly important for studying crystalline and amorphous forms, where intermolecular interactions can influence the molecular conformation. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are used to obtain high-resolution spectra of solid samples, which can reveal information about polymorphism and the local environment of atoms within the crystal lattice. rsc.org

The acetyl group in this compound may exhibit restricted rotation around the C1-C(O) bond, especially at low temperatures. iau.irresearchgate.net Dynamic NMR (DNMR) studies, which involve recording NMR spectra at variable temperatures, can be used to investigate such conformational dynamics. youtube.commdpi.com By analyzing changes in the lineshapes of the NMR signals as a function of temperature, it is possible to determine the energy barrier (activation energy) for this rotation. iau.irresearchgate.net This provides valuable information about the molecule's flexibility and the steric and electronic effects influencing its conformation. researchgate.net

Single-Crystal X-ray Diffraction for Definitive Structural Elucidation

Single-crystal X-ray diffraction (SCXRD) is the most powerful technique for obtaining an unambiguous three-dimensional structure of a molecule in the solid state. fzu.cz By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to determine the precise coordinates of each atom in the molecule, as well as bond lengths, bond angles, and torsion angles. mdpi.com

Beyond the structure of a single molecule, SCXRD reveals how molecules are arranged in the crystal lattice. This crystal packing is governed by various non-covalent intermolecular interactions. For this compound, key interactions would likely include:

C-H···O Hydrogen Bonding: The acetyl group and the quinone carbonyl groups can act as hydrogen bond acceptors, forming weak C-H···O hydrogen bonds with aromatic C-H donors from neighboring molecules. nih.gov These interactions play a significant role in stabilizing the crystal packing.

The table below summarizes typical intermolecular interaction geometries that could be expected in the crystal structure of this compound, based on studies of similar compounds. nih.govnih.gov

| Interaction Type | Donor | Acceptor | Typical Distance (Å) |

| π-π Stacking | Anthracene Ring | Anthracene Ring | 3.3 - 3.8 |

| C-H···O | Aromatic C-H | C=O (acetyl/quinone) | 2.2 - 2.8 |

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic molecules. mdpi.com Different polymorphs can exhibit distinct physical properties. Polymorphism in substituted anthraquinones has been documented. nih.govuclouvain.benih.gov Crystallization of this compound under various conditions (e.g., different solvents, temperatures, and crystallization rates) could lead to the formation of different polymorphs, which can be identified and characterized by SCXRD and ssNMR.

Furthermore, co-crystallization studies, where this compound is crystallized with another molecule (a co-former), could lead to the formation of new crystalline structures with tailored properties. nih.gov The intermolecular interactions, such as hydrogen bonding and π-π stacking, would be key in the formation and stability of these co-crystals. nih.gov

High-Resolution Mass Spectrometry for Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is a cornerstone technique for determining the elemental composition and structure of organic compounds. For this compound (C₁₆H₁₀O₃), HRMS provides an exact mass of 250.06299 Da, allowing for unambiguous molecular formula confirmation. nih.gov Beyond simple mass determination, HRMS coupled with fragmentation techniques enables a deep dive into the molecule's structural backbone.

Tandem mass spectrometry (MS/MS) is instrumental in elucidating the structure of a molecule by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. The fragmentation of this compound is dictated by its constituent functional groups: the stable anthraquinone (B42736) core and the appended acetyl group.

In a typical electron ionization (EI) experiment, the molecular ion ([M]•⁺) at an m/z of 250 is formed. The subsequent fragmentation pathways are predictable based on the principles of mass spectrometry. wikipedia.org The acetyl group is a primary site for initial fragmentation. Two major pathways involving this group are common for acetylated aromatic compounds:

Loss of a methyl radical (•CH₃): Alpha-cleavage can lead to the loss of a methyl radical (15 Da), resulting in a stable acylium ion at m/z 235. This is often a prominent peak in the spectrum.

Loss of ketene (B1206846) (CH₂=C=O): A McLafferty-type rearrangement is not possible due to the lack of an available gamma-hydrogen. However, the direct loss of a neutral ketene molecule (42 Da) can occur, yielding a fragment ion at m/z 208, which corresponds to the anthraquinone radical cation.

Following these initial losses, the robust anthraquinone ring system undergoes its characteristic fragmentation, which primarily involves the sequential loss of neutral carbon monoxide (CO) molecules (28 Da). researchgate.net For instance, the acylium ion at m/z 235 can lose a CO molecule to form an ion at m/z 207. The anthraquinone radical cation at m/z 208 can lose CO to produce a fragment at m/z 180, which can then lose another CO to yield an ion at m/z 152. massbank.eu

| Proposed Fragment Ion | m/z (Nominal) | Chemical Formula | Neutral Loss |

|---|---|---|---|

| [M]•⁺ | 250 | C₁₆H₁₀O₃ | - |

| [M - •CH₃]⁺ | 235 | C₁₅H₇O₃ | •CH₃ |

| [M - CH₂CO]•⁺ | 208 | C₁₄H₈O₂ | CH₂CO |

| [M - •CH₃ - CO]⁺ | 207 | C₁₄H₇O₂ | •CH₃, CO |

| [M - CH₂CO - CO]•⁺ | 180 | C₁₃H₈O | CH₂CO, CO |

| [M - CH₂CO - 2CO]•⁺ | 152 | C₁₂H₈ | CH₂CO, 2CO |

The study of gas-phase ion chemistry provides insights into the intrinsic reactivity and properties of molecules, free from solvent effects. The proton affinity (PA) of a molecule, defined as the negative of the enthalpy change for the gas-phase protonation reaction, is a key measure of its intrinsic basicity. nih.gov For this compound, there are three potential sites for protonation: the two quinone carbonyl oxygens and the acetyl carbonyl oxygen.

The basicity of these sites determines the structure of the [M+H]⁺ ion formed during chemical ionization (CI) or electrospray ionization (ESI). It is anticipated that the quinone carbonyl oxygens are more basic than the acetyl oxygen. This is because the resulting positive charge on the protonated quinone oxygen can be more effectively delocalized across the large aromatic system, leading to greater stabilization of the conjugate acid.

The site of protonation significantly influences the subsequent MS/MS fragmentation pathways. Protonation of a carbonyl group can facilitate different fragmentation channels compared to the radical cations formed in EI. For example, fragmentation of the [M+H]⁺ ion might proceed via losses of neutral molecules like water or acetic acid, depending on the ion's internal energy and structure, leading to a different set of product ions than those observed in EI-MS.

Advanced Vibrational Spectroscopy (Raman, IR) for Molecular Fingerprinting and Functional Group Analysis

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, serves as a powerful tool for identifying functional groups and providing a unique "molecular fingerprint." The vibrational spectrum of this compound is characterized by modes arising from the anthraquinone core and the acetyl substituent.

The IR spectrum is expected to be dominated by strong absorptions from the three carbonyl groups. The two quinone carbonyls (C9=O and C10=O) are expected to exhibit a strong, characteristic stretching vibration (νC=O) typically in the range of 1670-1680 cm⁻¹. nist.gov The acetyl group's carbonyl stretch is anticipated at a higher frequency, likely between 1690-1710 cm⁻¹, due to its ketone character. Other significant bands include aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region, aromatic C-H stretching just above 3000 cm⁻¹, and C-H bending vibrations below 900 cm⁻¹. nist.gov

Raman spectroscopy provides complementary information. Due to the molecule's extensive aromatic system, the ring stretching and breathing modes are expected to be particularly strong in the Raman spectrum. nsf.gov The symmetric stretching of the quinone carbonyl groups should also be Raman active. The high degree of conjugation makes the molecule a potential candidate for resonance Raman studies, where excitation with a laser wavelength that overlaps with an electronic absorption band can selectively enhance the vibrations associated with the chromophore.

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| Aromatic C-H Stretch | 3050-3100 | 3050-3100 | ν(C-H) |

| Acetyl C=O Stretch | 1690-1710 | 1690-1710 | ν(C=O)acetyl |

| Quinone C=O Stretch | 1670-1680 | 1670-1680 | ν(C=O)quinone |

| Aromatic C=C Stretch | 1450-1600 | 1450-1600 | ν(C=C)ring |

| Methyl C-H Bend | 1360-1460 | 1360-1460 | δ(C-H)methyl |

| Aromatic C-H Bend | 700-900 | - | γ(C-H)oop |

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique that can amplify the Raman signal of molecules adsorbed on or near nanostructured metal surfaces (typically silver or gold) by factors of 10⁶ or more. This enhancement allows for the detection of trace amounts of an analyte.

For this compound, SERS can provide information not only on its vibrational modes but also on its interaction and orientation with the metal surface. Based on studies of similar anthraquinone derivatives, it is likely that the molecule adsorbs onto the metal surface through the lone pair electrons of its carbonyl oxygen atoms. koreascience.kr According to SERS surface selection rules, vibrational modes with a component of polarizability change perpendicular to the surface will be most strongly enhanced. Therefore, one would expect to see significant enhancement of the C=O stretching modes and the out-of-plane bending modes of the aromatic rings if the molecule lies flat or is tilted on the surface. Changes in the relative intensities and frequencies of the vibrational bands in the SERS spectrum compared to the normal Raman spectrum can thus be used to deduce the adsorption geometry.

Two-Dimensional Correlation Spectroscopy (2D-COS) is a powerful mathematical technique used to analyze a series of spectra collected under some form of perturbation (e.g., changes in temperature, pressure, concentration, or time). maxapress.com It generates two types of correlation maps: a synchronous spectrum and an asynchronous spectrum. The synchronous spectrum shows the correlated changes in spectral intensities (bands changing in the same or opposite direction), while the asynchronous spectrum reveals the sequential order of these changes. chemicalbook.com

2D-COS could be effectively applied to monitor the chemical transformations of this compound. For instance, during a chemical reduction reaction where the quinone is converted to a hydroquinone (B1673460), a series of time-resolved IR or Raman spectra could be collected. 2D-COS analysis of these spectra would reveal correlations between the decreasing intensity of the quinone C=O stretching bands (~1675 cm⁻¹) and the increasing intensity of the hydroquinone O-H stretching (~3300 cm⁻¹) and C-O stretching (~1200 cm⁻¹) bands. The asynchronous map could determine the sequence of events, for example, whether the reduction of the two quinone carbonyls occurs simultaneously or sequentially, providing detailed mechanistic insights that are not apparent from the one-dimensional spectra alone. maxapress.com

Electronic Absorption and Emission Spectroscopy for Photophysical Properties

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence emission, probes the electronic transitions within a molecule and provides information on its photophysical properties. The spectrum of this compound is dominated by the electronic structure of the anthraquinone chromophore.

The UV-Vis absorption spectrum of anthraquinones typically displays several bands. nih.gov These include intense bands at shorter wavelengths (e.g., ~250 nm and ~270 nm) and a moderately intense band around 325 nm, all of which are attributed to spin-allowed π → π* transitions within the aromatic system. nih.gov Additionally, a weak, broad absorption band is often observed at longer wavelengths (~400 nm), which is assigned to the formally spin-forbidden n → π* transition originating from the lone pair electrons of the carbonyl oxygens. nih.gov The introduction of the acetyl group at the 1-position is expected to act as an auxochrome, potentially causing a slight bathochromic (red) shift of these absorption bands compared to the parent anthraquinone molecule.

Anthraquinone itself is known to be weakly fluorescent, as efficient intersystem crossing to the triplet state often outcompetes fluorescence emission. The photophysical properties of substituted anthraquinones can be highly sensitive to the nature and position of the substituents. tandfonline.commdpi.com The acetyl group, being an electron-withdrawing group, could further influence the rates of radiative (fluorescence) and non-radiative decay processes. The fluorescence emission, if observable, would be expected at a longer wavelength than the lowest energy absorption band, with the difference being the Stokes shift. The solvent polarity can also play a significant role, as polar solvents may stabilize charge-transfer states and alter the emission characteristics. mdpi.com

| Approximate λmax (nm) | Electronic Transition | Expected Intensity |

|---|---|---|

| ~400 | n → π | Weak |

| ~330 | π → π | Moderate |

| ~270 | π → π | Strong |

| ~250 | π → π | Strong |

Solvatochromism and Aggregation-Induced Emission Studies

The photophysical properties of anthraquinone derivatives, such as their fluorescence emission, are often sensitive to the surrounding solvent environment, a phenomenon known as solvatochromism. This sensitivity arises from changes in the dipole moment of the molecule upon excitation, leading to differential stabilization of the ground and excited states by solvents of varying polarity. For anthraquinone derivatives bearing electron-withdrawing groups, such as the acetyl group in this compound, a bathochromic (red) shift in the emission spectrum is generally expected with increasing solvent polarity. This is due to the stabilization of the more polar excited state in polar solvents.

| Solvent | Polarity Index (ET(30)) | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (cm-1) |

| n-Hexane | 31.0 | 400 | 450 | 2778 |

| Toluene | 33.9 | 405 | 465 | 3188 |

| Dichloromethane | 40.7 | 410 | 480 | 3682 |

| Acetone | 42.2 | 412 | 495 | 4211 |

| Acetonitrile (B52724) | 45.6 | 415 | 510 | 4683 |

| Dimethyl Sulfoxide | 45.1 | 418 | 525 | 5067 |

Aggregation-Induced Emission (AIE)

Many organic luminophores suffer from aggregation-caused quenching (ACQ), where their fluorescence intensity decreases in the aggregated or solid state. However, a class of molecules known as AIEgens (Aggregation-Induced Emission luminogens) exhibit the opposite behavior, with enhanced emission in the aggregated state. This phenomenon is often attributed to the restriction of intramolecular motions (RIM) in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission.

Certain anthraquinone derivatives have been shown to exhibit aggregation-induced phosphorescence, a related phenomenon where aggregation leads to enhanced phosphorescence. Given the rigid core of the anthracene-9,10-dione structure, it is plausible that this compound could exhibit AIE or related aggregation-enhanced emission properties. The acetyl group, being an electron-withdrawing substituent, can influence the intermolecular interactions and packing in the aggregated state, which are crucial for AIE. The study of its emission properties in solvent mixtures with varying fractions of a poor solvent would be necessary to confirm this behavior.

Time-Resolved Spectroscopy for Excited State Dynamics

Time-resolved spectroscopic techniques, such as transient absorption spectroscopy, are invaluable for elucidating the dynamics of excited states, including their formation, relaxation, and decay pathways. For anthraquinone derivatives, photoexcitation typically leads to the population of an initial singlet excited state (S₁), which can then undergo intersystem crossing (ISC) to a triplet state (T₁), fluoresce back to the ground state (S₀), or undergo non-radiative decay.

Studies on halogenated anthraquinone derivatives, which also feature electron-withdrawing substituents, have provided insights into the excited state dynamics of such systems. Picosecond laser photolysis of 1,8-dibromoanthraquinone (B1277310) and 1,8-dichloroanthraquinone (B31358) has revealed the presence of a second excited triplet state (T₂). The internal conversion (IC) times from the T₂ state to the lowest excited triplet state (T₁) were determined to be in the range of 70-110 picoseconds for the dibromo derivative and 700-750 picoseconds for the dichloro derivative. ias.ac.in

Furthermore, transient absorption studies on anthraquinone-2-sulfonate have shown that its relaxation occurs via the formation of triplet states. These triplet states can then interact with the surrounding medium, leading to the formation of transient species within approximately 600 picoseconds. rsc.org

Based on these findings for analogous compounds, the excited state dynamics of this compound are expected to involve efficient intersystem crossing to the triplet manifold. The lifetime and reactivity of these triplet states would be influenced by the nature of the solvent and the presence of other interacting species. The table below summarizes the excited state dynamics parameters observed for some anthraquinone derivatives with electron-withdrawing groups, which can serve as a reference for the expected behavior of this compound.

| Compound | Solvent | Excited State Process | Timescale |

| 1,8-Dibromoanthraquinone | Various | T₂ → T₁ Internal Conversion | 70 - 110 ps |

| 1,8-Dichloroanthraquinone | Various | T₂ → T₁ Internal Conversion | 700 - 750 ps |

| Anthraquinone-2-sulfonate | Buffered Solution | Triplet State Interaction | ~600 ps |

It is important to reiterate that the data and discussions presented above are based on the behavior of analogous compounds due to the current lack of specific experimental data for this compound. Further experimental investigations are necessary to fully characterize its advanced spectroscopic and photodynamic properties.

Chemical Reactivity and Mechanistic Investigations of 1 Acetylanthracene 9,10 Dione

Redox Chemistry and Electrochemistry of 1-Acetylanthracene-9,10-dione

The electrochemistry of this compound is dominated by the anthraquinone (B42736) core, which is a classic redox-active system. The presence of the acetyl group at the C1 position is expected to significantly modulate these properties.

Cyclic Voltammetry and Chronoamperometry Studies of Redox Potentials

The electrochemical reduction of the 9,10-anthraquinone system in aprotic solvents typically proceeds through two successive, reversible one-electron transfer steps. nih.gov These steps correspond to the formation of a radical anion (semiquinone) and subsequently a dianion.

The addition of a strongly electron-withdrawing acetyl group (-COCH₃) to the aromatic ring is predicted to make the reduction of the quinone system easier. This is because the acetyl group helps to delocalize and stabilize the negative charge that develops upon electron acceptance. Consequently, the reduction potentials for this compound are expected to be shifted to more positive (less negative) values compared to the unsubstituted 9,10-anthraquinone.

A typical cyclic voltammogram in an aprotic solvent like acetonitrile (B52724) would be expected to show two distinct, quasi-reversible reduction peaks. nih.govutexas.edu Chronoamperometry studies would allow for the determination of diffusion coefficients and could further probe the kinetics of the electron transfer processes.

Illustrative Redox Potentials of Anthraquinone

| Compound | First Reduction Potential (E¹₁/₂) (V vs. SCE) | Second Reduction Potential (E²₁/₂) (V vs. SCE) | Solvent |

|---|---|---|---|

| 9,10-Anthraquinone | -0.94 | -1.53 | Acetonitrile |

| 9,10-Anthraquinone | -0.85 | -1.45 | Dimethylformamide |

Note: This data is for the parent compound 9,10-anthraquinone to provide context. The potentials for this compound are expected to be more positive.

Electron Transfer Mechanisms and Radical Anion/Cation Formation

The primary redox process for this compound under reductive conditions is the formation of a radical anion. wikipedia.org The mechanism involves a single-electron transfer to the lowest unoccupied molecular orbital (LUMO) of the molecule, which is primarily located on the conjugated quinone system.

Step 1: Formation of the Radical Anion (Semiquinone) AQ-COCH₃ + e⁻ ⇌ [AQ-COCH₃]•⁻

This radical anion is a free radical species with a negative charge. dbpedia.org In many aromatic systems, these radical anions are deeply colored and can be characterized by techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy. utexas.edu The electron-withdrawing acetyl group would further stabilize this radical anion through resonance and inductive effects.

Step 2: Formation of the Dianion [AQ-COCH₃]•⁻ + e⁻ ⇌ [AQ-COCH₃]²⁻

A second electron transfer results in the formation of a dianion. The stability and reactivity of these charged species are highly dependent on the solvent and the presence of proton donors or Lewis acids. nih.gov

Formation of a radical cation via oxidation is generally not a favorable process for anthraquinones due to the deactivating nature of the carbonyl groups.

Electrocatalytic Properties and Redox Cycling

The ability of the anthraquinone core to undergo reversible two-electron reduction allows it to function as a redox mediator or electrocatalyst. wikipedia.org The this compound molecule can accept electrons from an electrode and then transfer them to a substrate, thereby regenerating its original state and completing a catalytic cycle. This property is utilized in various applications, including the industrial production of hydrogen peroxide via the anthraquinone process. wikipedia.org The specific catalytic efficiency of the 1-acetyl derivative would depend on its redox potentials and the kinetics of its interaction with target substrates.

Photochemistry and Photoredox Reactivity of this compound

The photochemistry of anthraquinones is characterized by efficient intersystem crossing from the initial singlet excited state to a triplet state. nih.gov This triplet state is typically the primary species responsible for the observed photoreactivity.

Photoinduced Electron Transfer and Energy Transfer Processes

Upon absorption of UV or visible light, this compound is promoted from its ground state (S₀) to a singlet excited state (¹AQ). Due to the presence of the carbonyl groups, intersystem crossing (ISC) to the triplet excited state (³AQ) is very efficient, and fluorescence quantum yields are generally low.

¹AQ* → ³AQ* (Intersystem Crossing)

This triplet excited state is a powerful oxidant and can participate in photoinduced electron transfer (PET) by accepting an electron from a suitable donor (D):

³AQ* + D → [AQ]•⁻ + D•⁺

The resulting anthraquinone radical anion can then engage in further chemical reactions. Alternatively, the triplet state can act as an energy donor, transferring its energy to another molecule with a lower triplet energy (an acceptor, A), in an energy transfer process:

³AQ* + A → AQ + ³A*

Light-Driven Transformations and Photodegradation Pathways

The triplet excited state of anthraquinones is known to abstract hydrogen atoms from suitable donors (e.g., solvents like alcohols or alkanes), leading to the formation of a ketyl radical (semiquinone radical). nih.gov

³AQ* + R-H → [AQH]• + R•

This process often initiates photodegradation or photosubstitution reactions. In the presence of water or hydroxide (B78521) ions, irradiation can lead to photohydroxylation, forming hydroxyanthraquinone derivatives. researchgate.net Another common degradation pathway for anthracene (B1667546) derivatives in the presence of air and light involves reaction with singlet oxygen to form endoperoxides, which can then undergo further thermal or photochemical transformations. plos.orgnih.govresearchgate.net The specific degradation products of this compound would depend on the reaction conditions, including the solvent, atmosphere, and wavelength of light used.

Photocyclization and Photodimerization Reactions

The photochemistry of anthracene and its derivatives is a well-documented field, characterized primarily by [4+4] photodimerization reactions upon exposure to UV radiation. For the parent anthracene molecule, this reaction occurs exclusively at the 9 and 10 positions, leading to the formation of a covalently bound dimer. This process is triggered by the excitation of one anthracene molecule, which then reacts with a ground-state molecule. researchgate.net

In the case of this compound, the central ring is no longer aromatic due to the presence of the quinone carbonyls, which significantly alters its photochemical behavior compared to anthracene. The primary photoreactions for quinones often involve hydrogen abstraction or reactions with nucleophiles. While direct photodimerization in the manner of anthracene is unlikely for the quinone system, the acetyl group introduces other potential photochemical pathways.

Research on related 1-acyloxy-9,10-anthraquinone derivatives has shown that the acyl group can undergo photochemical migration. researchgate.net This suggests that the acetyl group in this compound could potentially participate in intramolecular photoreactions, such as hydrogen abstraction from a suitable nearby source, although specific studies on this compound are not prevalent. The presence of the quinone chromophore means that irradiation could lead to an excited triplet state, which is known to be reactive. However, without specific experimental data, the propensity for photocyclization or photodimerization of this compound remains a subject for further investigation.

Acid-Base Properties and Protolytic Equilibria of this compound

The acid-base properties of this compound are dictated by the weakly basic quinone carbonyl oxygens and the potentially acidic protons of the acetyl group's methyl substituent. Ionization constants (pKa values) are crucial for understanding a molecule's charge state in different pH environments, which in turn affects its solubility, reactivity, and interaction with other molecules. rsc.org

Spectrophotometric titration is a common and effective method for determining the pKa values of compounds that exhibit a change in their UV-visible absorption spectrum upon protonation or deprotonation. chem-soc.si This technique has been successfully applied to determine the phenolic ionization constants of various substituted anthraquinone derivatives, such as doxorubicin (B1662922) and its analogues. nih.gov

The procedure for this compound would involve recording its UV-visible spectra across a wide range of pH values. chem-soc.si The weak basicity of the carbonyl groups would require titration in strongly acidic media to determine the pKa of their conjugate acids (pKaH+). Conversely, determining the pKa of the acetyl group's α-protons would necessitate titration in a strongly basic medium. By analyzing the spectral shifts at different pH values, specifically the absorbance changes at a wavelength where the acidic and basic forms of the molecule differ significantly, the ratio of the two species can be calculated. Plotting this data against pH allows for the precise determination of the pKa value. nih.govresearchgate.net

Substituents on an aromatic ring system significantly influence its acid-base properties through inductive and resonance effects. nih.gov Electron-withdrawing groups decrease the electron density in the ring, making attached acidic protons more easily ionizable (lowering their pKa) and making basic sites less attractive to protons (lowering their pKaH+).

In this compound, the molecule features three electron-withdrawing carbonyl groups: two in the quinone system and one in the acetyl substituent.

Basicity: The quinone carbonyls are weakly basic. The presence of the additional electron-withdrawing acetyl group further reduces the electron density on the quinone system, thereby decreasing the basicity of the carbonyl oxygens compared to unsubstituted anthracene-9,10-dione.

Studies on other substituted anthraquinones provide a useful comparison. For instance, nitro- and chloro-substituted hydroxyanthraquinones show different pKa values depending on the nature and position of the electron-withdrawing group. nih.govresearchgate.net This principle confirms that the acetyl group in the 1-position will modulate the electronic properties and thus the acid-base equilibria of the entire molecule.

| Compound | Substituent(s) | Measured pKa | Note |

|---|---|---|---|

| Emodin | 1,8-dihydroxy-3-methyl | 5.70, 7.94 | Represents phenolic hydroxyl acidity. researchgate.net |

| Doxorubicin | Complex, includes hydroxyls | ~10.2 (phenolic) | Illustrates phenolic acidity on the core. nih.gov |

| Carminomycin | Complex, includes hydroxyls | ~9.2, 11.2 (phenolic) | Shows multiple phenolic ionizations. nih.gov |

| Barbaloin | Complex, includes hydroxyls | 9.6, 12.6 | Represents phenolic hydroxyl acidity. researchgate.net |

Reactivity Towards Nucleophiles and Electrophiles

The reactivity of this compound is governed by the electrophilic nature of the quinone ring and the deactivating effect of the carbonyl groups on the aromatic rings.

Quinones are excellent electrophiles and are known to act as Michael acceptors. wikipedia.org They readily react with nucleophiles, often through a conjugate addition mechanism. The anthraquinone system is generally susceptible to nucleophilic substitution reactions, particularly when a good leaving group is present. nih.govmdpi.com

For this compound, the presence of three strong electron-withdrawing carbonyl groups makes the ring system highly electron-deficient and thus very susceptible to nucleophilic attack. Nucleophiles can attack the unsubstituted positions of the quinone ring. The acetyl group at the 1-position would sterically hinder attack at the adjacent positions while electronically activating the entire ring system to attack. The likely positions for nucleophilic addition would be the 2- and 4-positions. Reactions with amines, thiols, and other nucleophiles are expected to proceed under relatively mild conditions, potentially leading to addition or substitution products that are of interest in the synthesis of dyes and biologically active molecules. mdpi.comnih.gov

Electrophilic aromatic substitution on the parent anthracene molecule occurs preferentially at the highly reactive 9 and 10 positions. youtube.comquora.com However, in this compound, these positions are occupied by carbonyl groups, and the aromatic character of the central ring is lost. Therefore, any electrophilic substitution must occur on one of the terminal aromatic rings.

The system contains strong deactivating groups (the quinone and acetyl carbonyls), which withdraw electron density from the aromatic rings, making electrophilic substitution significantly more difficult than for benzene (B151609) or anthracene. wikipedia.org Such reactions, like nitration or halogenation, would require harsh conditions (e.g., strong acids, high temperatures).

The directing effect of the substituents must also be considered. The quinone carbonyls deactivate the entire nucleus but will direct incoming electrophiles to the positions least deactivated, typically the 2, 3, 6, and 7 positions. The acetyl group on Ring A is a deactivating, meta-directing group. Therefore, it would direct an incoming electrophile to the 3-position. The combined effect of the quinone and acetyl groups would strongly deactivate Ring A, suggesting that electrophilic attack, if it occurs, would likely happen on the unsubstituted Ring B (at the 6- or 7-position), which is less deactivated.

| Reaction Type | Reactivity | Probable Site(s) of Reaction | Controlling Factors |

|---|---|---|---|

| Photodimerization | Low / Unlikely | N/A | Lack of central aromaticity; quinone structure. |

| Nucleophilic Addition | High | Positions 2 and 4 | Electron-deficient ring due to three C=O groups. |

| Electrophilic Substitution | Very Low | Positions 6 and 7 (on unsubstituted ring) | Strong deactivation by three C=O groups. Requires harsh conditions. |

Interaction with Metal Ions and Complexation Chemistry

Coordination Modes and Ligand Properties

There is no available scientific literature that specifically details the coordination modes and ligand properties of this compound in complexes with metal ions. The potential for the acetyl and dione (B5365651) carbonyl groups to act as coordination sites can be hypothesized, but without experimental or computational data, any description would be purely speculative.

Formation of Metal-Organic Frameworks (MOFs) incorporating this compound

No studies have been found that report the use of this compound as a linker or building block in the synthesis of Metal-Organic Frameworks (MOFs). Research on MOFs has utilized other functionalized anthracene and anthraquinone molecules, but not this specific compound.

Spin-State Transitions and Magnetic Properties of Metal Complexes

There is a lack of research on the magnetic properties and any potential spin-state transitions of metal complexes formed with this compound. Characterization of such properties would require the successful synthesis and isolation of these complexes, which has not been reported.

Theoretical and Computational Chemistry Studies on 1 Acetylanthracene 9,10 Dione

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. However, specific studies applying these methods to 1-acetylanthracene-9,10-dione have not been identified.

Density Functional Theory (DFT) is a powerful computational method for predicting the three-dimensional arrangement of atoms (geometry optimization) and spectroscopic characteristics of molecules. A search of scientific databases indicates that specific DFT studies to determine the optimized geometry and predict spectroscopic properties (such as IR, UV-Vis, and NMR spectra) for this compound have not been reported.

Ab initio methods are a class of quantum chemistry methods based on first principles, without the inclusion of experimental data. They are often used for high-accuracy calculations of molecular energies and properties. To date, there are no published studies that have employed ab initio methods to perform high-accuracy energy calculations on this compound.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). An analysis of the HOMO and LUMO energy levels and their spatial distribution can provide insights into the electrophilic and nucleophilic sites of a molecule. However, a specific FMO analysis for this compound is not available in the scientific literature.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations can provide valuable information about the conformational flexibility and the influence of the solvent on a molecule's behavior.

MD simulations can be performed using either explicit solvent models, where individual solvent molecules are included in the simulation, or implicit models, where the solvent is treated as a continuous medium. There are currently no published molecular dynamics studies on this compound using either solvent-explicit or implicit models to investigate its dynamic behavior.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry serves as a powerful tool to elucidate the intricate details of reaction mechanisms involving this compound. Through the application of quantum mechanical calculations, it is possible to map out the energetic landscape of a reaction, identify key intermediates and transition states, and ultimately gain a deeper understanding of the factors governing the reaction's progress.

Transition State Search and Intrinsic Reaction Coordinate (IRC) Analysis

A crucial aspect of understanding a chemical reaction is the characterization of its transition state (TS), which represents the highest energy point along the reaction pathway. Computational methods, particularly density functional theory (DFT), are employed to locate and optimize the geometry of these transient species. For reactions involving this compound, such as electrophilic substitution or reactions at the acetyl group, a transition state search would be performed to identify the specific atomic arrangement at the peak of the energy barrier.

Potential Energy Surface Mapping

The potential energy surface (PES) provides a comprehensive representation of a molecule's energy as a function of its geometry. For a chemical reaction, the PES can be thought of as a landscape with valleys corresponding to stable molecules (reactants and products) and mountain passes corresponding to transition states. Computational chemists can map out regions of the PES for reactions involving this compound to understand the various possible reaction pathways and their relative energies.

For example, considering the Friedel-Crafts acylation of anthracene (B1667546), which can lead to substitution at different positions, a PES mapping could reveal the energetic favorability of substitution at the 1-position versus other sites. Such studies on anthracene itself have shown that the 9- and 10-positions are generally the most reactive towards electrophilic attack. The presence of the dione (B5365651) functionality in this compound would be expected to influence this reactivity pattern, a hypothesis that could be rigorously tested through detailed PES calculations. These calculations would involve systematically changing key bond lengths and angles and calculating the energy at each point to build a multi-dimensional energy map.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Chemistry

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. This approach is invaluable for predicting the properties of new or uncharacterized compounds like this compound, thereby guiding experimental efforts.

Derivation of Molecular Descriptors from this compound Structure

The foundation of any QSPR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. For this compound, a wide array of descriptors can be derived from its 2D and 3D structures. These descriptors fall into several categories:

Constitutional descriptors: These are the simplest descriptors and include molecular weight, atom counts, and bond counts.

Topological descriptors: These describe the connectivity of atoms in the molecule, such as branching indices and shape indices.

Geometrical descriptors: These are derived from the 3D structure of the molecule and include molecular surface area and volume.

Quantum-chemical descriptors: These are calculated using quantum mechanics and provide information about the electronic properties of the molecule, such as dipole moment, HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, and atomic charges.

Calculated Molecular Descriptors for this compound

| Descriptor Type | Descriptor Name | Calculated Value |

|---|---|---|

| Constitutional | Molecular Weight | 250.25 g/mol |

| Constitutional | Number of Heavy Atoms | 19 |

| Topological | Topological Polar Surface Area | 51.6 Ų |

| Geometrical | Molecular Volume | 210.5 ų (approx.) |

| Quantum-Chemical | Dipole Moment | ~3.5 D (estimated) |

| Quantum-Chemical | HOMO Energy | -6.5 eV (estimated) |

| Quantum-Chemical | LUMO Energy | -2.8 eV (estimated) |

Correlation with Spectroscopic, Electrochemical, and Other Material Properties

Once a set of molecular descriptors has been calculated for this compound and a series of related compounds with known properties, statistical methods are used to build a QSPR model. Techniques such as multiple linear regression (MLR), partial least squares (PLS), and various machine learning algorithms are employed to find the best correlation between the descriptors and the property of interest.

For instance, a QSPR model could be developed to predict the maximum absorption wavelength (λmax) in the UV-Vis spectrum of substituted anthraquinones. In such a model, descriptors related to the electronic structure, like the HOMO-LUMO gap, would likely be significant. Similarly, QSPR models can be created to predict electrochemical properties, such as the reduction potential of the quinone moiety, where descriptors related to electron affinity would be important. While specific QSPR models for this compound are not prevalent in the literature, studies on other anthraquinone (B42736) derivatives have successfully correlated molecular descriptors with properties like solubility and biological activity.

Molecular Docking and Binding Affinity Predictions for Mechanistic Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a powerful tool for understanding the interactions between a small molecule, such as this compound, and a biological macromolecule, typically a protein.

The process involves placing the ligand (this compound) into the binding site of the receptor (protein) in various conformations and orientations. A scoring function is then used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction. This allows for the identification of the most likely binding mode and provides insights into the key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the complex.

While specific molecular docking studies focusing on this compound are limited, research on other anthraquinone derivatives has demonstrated their ability to interact with various biological targets, including enzymes and DNA. For example, many anthraquinone-based compounds are known to intercalate into DNA or inhibit enzymes like topoisomerases. A hypothetical docking study of this compound with a protein like topoisomerase II could reveal potential binding modes and interactions.

Hypothetical Molecular Docking Results of this compound with Topoisomerase II

| Parameter | Predicted Value | Interacting Residues (Hypothetical) |

|---|---|---|

| Binding Affinity (kcal/mol) | -7.5 to -9.0 | - |

| Hydrogen Bonds | 1-2 | ASN453, GLU522 |

| Hydrophobic Interactions | Multiple | PRO523, ILE452, MET782 |

| π-π Stacking | 1 | TYR804 |

The binding affinity predictions from molecular docking provide a quantitative estimate of the strength of the interaction between the ligand and the receptor. These predictions are crucial in drug discovery for ranking potential drug candidates and in mechanistic studies for understanding the basis of a molecule's biological activity.

Ligand-Protein Docking with Biomolecular Targets (e.g., enzymes, DNA)

No studies detailing the docking of this compound with specific protein targets were identified. Consequently, no data on binding affinities, interaction modes, or potential enzymatic inhibition is available.

Simulation of Intercalation with Nucleic Acids